![molecular formula C12H15ClSSi B14381991 (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane CAS No. 88297-96-5](/img/structure/B14381991.png)
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a chloromethyl group, two methyl groups, and a 3-(phenylsulfanyl)prop-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane typically involves the reaction of a chloromethylsilane precursor with a phenylsulfanyl-substituted alkyne. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to deprotonate the alkyne, facilitating its nucleophilic attack on the silicon center. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol or methanol.
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenyl or alkyl-substituted silanes.
科学的研究の応用
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
作用機序
The mechanism of action of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates. The alkyne moiety can participate in addition reactions, making the compound versatile in different chemical environments. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
類似化合物との比較
Similar Compounds
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane: Unique due to the presence of both a chloromethyl and a phenylsulfanyl group.
(Chloromethyl)(dimethyl)[3-(phenylthio)prop-1-yn-1-yl]silane: Similar structure but with a phenylthio group instead of phenylsulfanyl.
(Chloromethyl)(dimethyl)[3-(phenylselanyl)prop-1-yn-1-yl]silane: Contains a phenylselanyl group, offering different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of the phenylsulfanyl group offers unique oxidation and substitution chemistry, distinguishing it from other similar compounds.
特性
CAS番号 |
88297-96-5 |
|---|---|
分子式 |
C12H15ClSSi |
分子量 |
254.85 g/mol |
IUPAC名 |
chloromethyl-dimethyl-(3-phenylsulfanylprop-1-ynyl)silane |
InChI |
InChI=1S/C12H15ClSSi/c1-15(2,11-13)10-6-9-14-12-7-4-3-5-8-12/h3-5,7-8H,9,11H2,1-2H3 |
InChIキー |
WDWWOVRAWFEQOK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCl)C#CCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


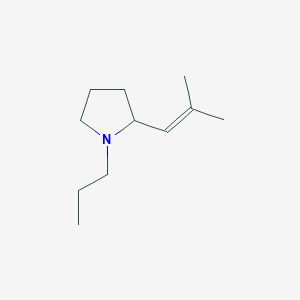

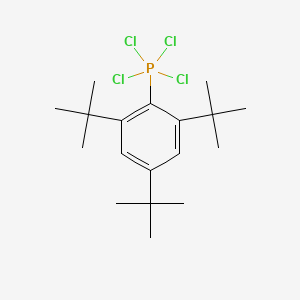
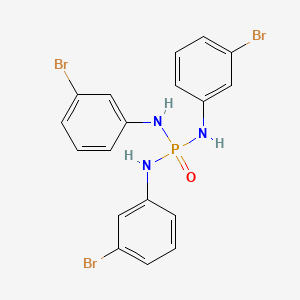
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
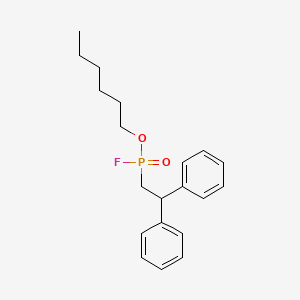


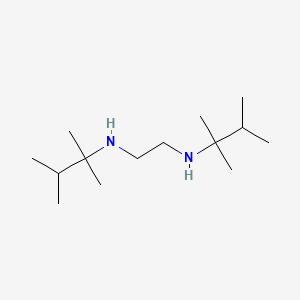
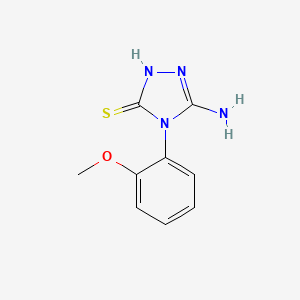
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
